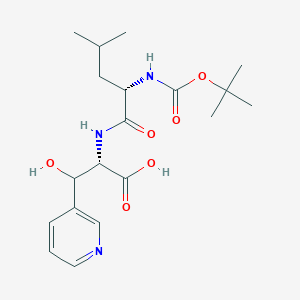![molecular formula C19H16O8 B12540798 Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate CAS No. 142415-58-5](/img/structure/B12540798.png)
Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate is an organic compound with a complex structure characterized by a spiro linkage between two benzodioxole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate typically involves the reaction of 3,5-di(tert-butyl)-1,2-benzoquinone with 1,2,3-trimethylbenzimidazolium iodide. This reaction leads to the formation of the spirobi compound through a series of steps that include nucleophilic addition and cyclization . The reaction conditions often require specific solvents and temperatures to achieve high yields.
Industrial Production Methods
While detailed industrial production methods for diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the benzodioxole rings .
Applications De Recherche Scientifique
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Spirobi[4,6-di(tert-butyl)-1,3-benzodioxole]: A derivative with similar structural features but different substituents.
1,3-Benzodioxole Derivatives: Compounds with the benzodioxole core structure but lacking the spiro linkage.
Uniqueness
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate is unique due to its spiro linkage, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
142415-58-5 |
|---|---|
Formule moléculaire |
C19H16O8 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
diethyl 2,2'-spirobi[1,3-benzodioxole]-5,5'-dicarboxylate |
InChI |
InChI=1S/C19H16O8/c1-3-22-17(20)11-5-7-13-15(9-11)26-19(24-13)25-14-8-6-12(10-16(14)27-19)18(21)23-4-2/h5-10H,3-4H2,1-2H3 |
Clé InChI |
DCNNEYXAJIDNQQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)OC3(O2)OC4=C(O3)C=C(C=C4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


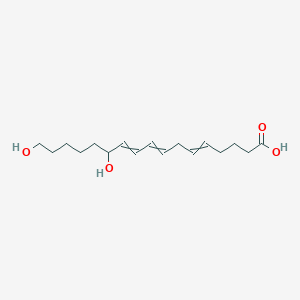
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)

![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

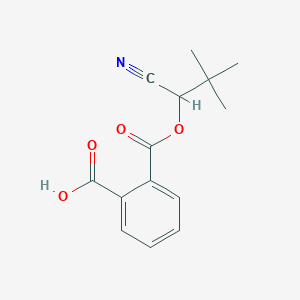
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
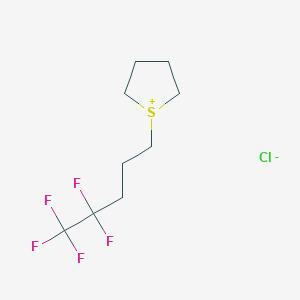
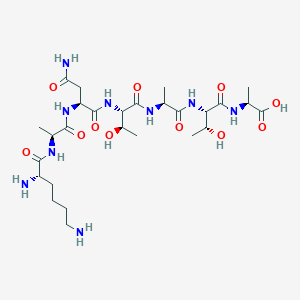

![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
